molecular formula C11H12O3S B14349474 1-(Benzenesulfonyl)pent-3-en-2-one CAS No. 96530-26-6

1-(Benzenesulfonyl)pent-3-en-2-one

Katalognummer: B14349474
CAS-Nummer: 96530-26-6
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: KUTITSHVYQYSQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfonyl)pent-3-en-2-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pent-3-en-2-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)pent-3-en-2-one typically involves the reaction of benzenesulfonyl chloride with pent-3-en-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5SO2Cl+CH3COCH=CHCH3C6H5SO2CH2COCH=CHCH3+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_3\text{COCH=CHCH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{COCH=CHCH}_3 + \text{HCl} C6​H5​SO2​Cl+CH3​COCH=CHCH3​→C6​H5​SO2​CH2​COCH=CHCH3​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation and purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzenesulfonyl)pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

    Oxidation: Sulfone derivatives

    Reduction: Alcohols

    Substitution: Substituted benzenesulfonyl compounds

Wissenschaftliche Forschungsanwendungen

1-(Benzenesulfonyl)pent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Wirkmechanismus

The mechanism of action of 1-(Benzenesulfonyl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways, contributing to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(Benzenesulfonyl)pent-3-en-2-one can be compared with other similar compounds, such as:

    1-(Benzenesulfonyl)but-3-en-2-one: Similar structure but with a shorter carbon chain.

    1-(Benzenesulfonyl)hex-3-en-2-one: Similar structure but with a longer carbon chain.

    1-(Benzenesulfonyl)pent-2-en-1-one: Similar structure but with a different position of the double bond.

Uniqueness: The unique combination of the benzenesulfonyl group and the pent-3-en-2-one backbone in this compound imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Eigenschaften

CAS-Nummer

96530-26-6

Molekularformel

C11H12O3S

Molekulargewicht

224.28 g/mol

IUPAC-Name

1-(benzenesulfonyl)pent-3-en-2-one

InChI

InChI=1S/C11H12O3S/c1-2-6-10(12)9-15(13,14)11-7-4-3-5-8-11/h2-8H,9H2,1H3

InChI-Schlüssel

KUTITSHVYQYSQL-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(=O)CS(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.